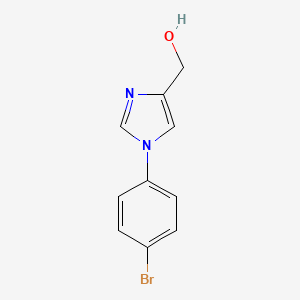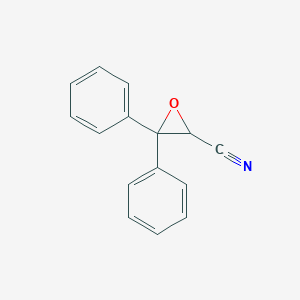
3,3-Diphenyloxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diphenyloxirane-2-carbonitrile is an organic compound characterized by the presence of an oxirane ring and a cyano group. This bifunctional molecule is a derivative of oxiranecarbonitriles, which are known for their versatility in synthetic organic chemistry. The compound’s structure includes two phenyl groups attached to the oxirane ring, making it a valuable intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3-Diphenyloxirane-2-carbonitrile can be synthesized through the Darzens reaction, which involves the condensation of carbonyl compounds with haloacetonitriles in the presence of a base. This reaction forms the oxirane ring while introducing the cyano group .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors where the Darzens reaction is carried out under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Diphenyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Ring Opening: Acid-catalyzed nucleophilic ring opening in the presence of hydrogen halides to generate vicinal halocyanohydrins.
Oxidation: Conversion of cyanohydrins to 3-fluoro-2-oxoalkanoic acids using chromium trioxide under acidic conditions.
Substitution: Reaction with acetic anhydride and pyridine to form 1-cyanoalk-1-en1-yl acetates.
Common Reagents and Conditions:
Hydrogen Halides: Used for ring-opening reactions.
Chromium Trioxide: Employed in oxidation reactions.
Acetic Anhydride and Pyridine: Utilized in substitution reactions.
Major Products:
Vicinal Halocyanohydrins: Formed from ring-opening reactions.
3-Fluoro-2-oxoalkanoic Acids: Resulting from oxidation reactions.
1-Cyanoalk-1-en1-yl Acetates: Produced through substitution reactions.
Wissenschaftliche Forschungsanwendungen
3,3-Diphenyloxirane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Diphenyloxirane-2-carbonitrile involves its interaction with various molecular targets and pathways. The oxirane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The cyano group also plays a role in the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Diphenyloxirane-2,3-dicarbonitrile
- 3,3-Diphenyloxirane-2-carboxamide
- 2,3-Diphenyloxirane-2-carboxylic acid
Comparison: 3,3-Diphenyloxirane-2-carbonitrile is unique due to its specific combination of an oxirane ring and a cyano group, which imparts distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical processes .
Eigenschaften
CAS-Nummer |
21432-18-8 |
|---|---|
Molekularformel |
C15H11NO |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
3,3-diphenyloxirane-2-carbonitrile |
InChI |
InChI=1S/C15H11NO/c16-11-14-15(17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H |
InChI-Schlüssel |
OCTGGDPNHOTSIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(O2)C#N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



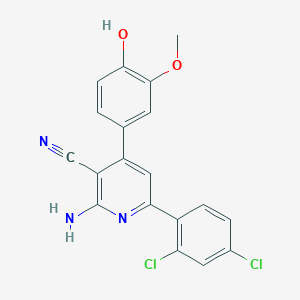
![2,5-Difluorobenzo[d]oxazole](/img/structure/B11772807.png)
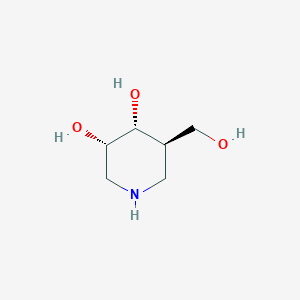
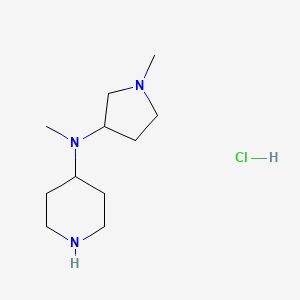
![3-amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772821.png)







